molecular formula C10H11NO3S B1421672 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 955158-69-7

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B1421672
CAS No.: 955158-69-7
M. Wt: 225.27 g/mol
InChI Key: CUQNMEBEKQQHFB-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound features a phenylsulfonyl group attached to a bicyclo[3.1.0]hexane framework, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms and the sulfonyl group imparts distinct chemical properties, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the annulation step and ensuring efficient purification processes to obtain high yields of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

    Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has several applications across different scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Its stability and reactivity make it suitable for use in materials science, particularly in the development of polymers and advanced materials.

Comparison with Similar Compounds

    3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: Unique due to the presence of both oxygen and nitrogen in the bicyclic ring.

    Bicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic core but may lack the phenylsulfonyl group, affecting their reactivity and applications.

    Phenylsulfonyl-Substituted Compounds: These compounds contain the phenylsulfonyl group but differ in the core structure, influencing their chemical behavior and biological activity.

Uniqueness: The combination of the bicyclic core with the phenylsulfonyl group in this compound provides a unique set of properties, including enhanced stability, specific reactivity, and the ability to interact with biological targets in a distinct manner compared to other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNMEBEKQQHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672838
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955158-69-7
Record name 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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